molecular formula C15H26N2O2 B2497424 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide CAS No. 2034204-09-4

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2497424
CAS No.: 2034204-09-4
M. Wt: 266.385
InChI Key: RDZYKVVAOAIMST-UHFFFAOYSA-N
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Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core linked to a piperidine ring, which is further substituted with an oxolan group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it might interact with its targets by binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cellular responses to stimuli .

Pharmacokinetics

Similar compounds have shown good oral bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact effects. Similar compounds have shown various biological activities, including anti-inflammatory, analgesic, and antipsychotic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(oxolan-3-yl)piperidine. This can be achieved by reacting piperidine with oxirane under acidic conditions to form the oxolan-substituted piperidine.

    Cyclobutanecarboxamide Formation: The next step involves the formation of the cyclobutanecarboxamide moiety. This can be done by reacting cyclobutanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the piperidine intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the oxolan group.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(tetrahydrofuran-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide
  • N-{[1-(dioxan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYKVVAOAIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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